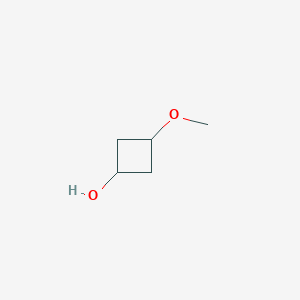3-Methoxycyclobutan-1-ol
CAS No.: 1432680-25-5
Cat. No.: VC5189029
Molecular Formula: C5H10O2
Molecular Weight: 102.133
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1432680-25-5 |
|---|---|
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.133 |
| IUPAC Name | 3-methoxycyclobutan-1-ol |
| Standard InChI | InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 |
| Standard InChI Key | OSYROIVZPXZWOK-UHFFFAOYSA-N |
| SMILES | COC1CC(C1)O |
Introduction
3-Methoxycyclobutan-1-ol is a chemical compound with the molecular formula C5H10O2. It is a derivative of cyclobutan-1-ol, featuring a methoxy group attached to the third carbon of the cyclobutane ring. This compound is of interest in organic chemistry due to its unique structural properties and potential applications in various fields.
Synthesis and Preparation
The synthesis of 3-methoxycyclobutan-1-ol typically involves reactions that form the cyclobutane ring and introduce the methoxy group. While specific synthesis routes for this compound are not widely detailed in the literature, related compounds often involve cycloaddition reactions or ring-opening metathesis polymerization (ROMP) followed by functional group transformations.
Biological and Pharmacological Applications
While specific biological or pharmacological applications of 3-methoxycyclobutan-1-ol are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, cyclobutane derivatives are explored for their antiviral, antibacterial, and anticancer properties due to their ability to interact with biological targets.
Safety and Handling
Handling 3-methoxycyclobutan-1-ol requires caution due to its potential irritant properties. General safety precautions include wearing protective gloves, goggles, and working in a well-ventilated area. The compound may cause skin irritation, serious eye irritation, and respiratory tract irritation, similar to other organic compounds with alcohol and ether functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume